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For Immediate Release

This guide provides a detailed comparison of the discontinued investigational drug Naquotinib
Mesylate (ASP8273) against standard-of-care chemotherapy for the treatment of non-small

cell lung cancer (NSCLC) with activating epidermal growth factor receptor (EGFR) mutations.

This document is intended for researchers, scientists, and drug development professionals to

offer insights into the therapeutic landscape and the challenges of developing novel targeted

therapies.

Executive Summary
Naquotinib Mesylate is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI)

designed to target both activating EGFR mutations and the T790M resistance mutation.

However, its clinical development was terminated.[1][2] This was due to an unfavorable risk-

benefit profile observed in a phase III clinical trial when compared with first-generation EGFR

TKIs, erlotinib and gefitinib, where it showed higher toxicity and did not demonstrate improved

progression-free survival.[1][2]

This guide presents an objective comparison of Naquotinib Mesylate with standard-of-care

platinum-based chemotherapy, a cornerstone in the treatment of NSCLC. Due to the absence

of direct head-to-head clinical trials between Naquotinib Mesylate and chemotherapy, this
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comparison is based on data from separate clinical studies of each treatment modality in

patients with EGFR-mutant NSCLC.

Mechanism of Action
Naquotinib Mesylate functions as a covalent inhibitor of EGFR, binding to the cysteine residue

at position 797 in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding

blocks the downstream signaling pathways, including RAS-RAF-MEK-ERK and PI3K-AKT,

thereby inhibiting tumor cell proliferation and inducing apoptosis.[3]
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Caption: Simplified signaling pathway of EGFR and the inhibitory action of Naquotinib
Mesylate.

Efficacy Data: An Indirect Comparison
The following tables summarize efficacy data from separate clinical trials for Naquotinib
Mesylate and standard-of-care platinum-based chemotherapy in patients with EGFR-mutant

NSCLC. It is crucial to note that these are not from head-to-head comparisons and patient

populations may differ across studies.

Table 1: Efficacy of Naquotinib Mesylate in EGFR-Mutant NSCLC (Phase I/II Studies)

Endpoint
Naquotinib Mesylate
(ASP8273)

Study Population

Overall Response Rate (ORR) 31.0% TKI-pretreated, T790M-positive

Median Progression-Free

Survival (PFS)
6.8 months TKI-pretreated, T790M-positive

Disease Control Rate (DCR) 94% TKI-naïve

Source: ClinicalTrials.gov NCT02113813, NCT02500927[4][5]

Table 2: Efficacy of Standard-of-Care Platinum-Based Chemotherapy in First-Line EGFR-

Mutant NSCLC

Endpoint Platinum-Based Chemotherapy

Objective Response Rate (ORR) 39%

Median Progression-Free Survival (PFS) 7.1 months

Median Overall Survival (OS) 3.2 years

Source: Retrospective study of platinum-based chemotherapy in EGFR ex20ins NSCLC.[6]

Table 3: Efficacy of Platinum-Based Chemotherapy After EGFR TKI Failure
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Endpoint Platinum-Based Chemotherapy

Median Overall Survival (OS) from start of

platinum therapy
12.4 months

Source: Real-world retrospective study.[7]

Safety and Tolerability
Table 4: Common Adverse Events (Grade ≥3) for Naquotinib Mesylate and Platinum-Based

Chemotherapy

Adverse Event
Naquotinib Mesylate
(ASP8273)

Platinum-Based
Chemotherapy

Diarrhea Reported Less Common

Nausea Reported 9.3% - 20.7%

Vomiting Reported 8.5% - 18.2%

Fatigue Reported Not specified

Anemia Not specified 17.7% - 30.6%

Neutropenia Not specified 15.2% - 21.0%

Source: Naquotinib data from Phase I/II studies. Chemotherapy data from a study of first-line

platinum-based regimens.[8][9][10]

Experimental Protocols
Naquotinib Mesylate Clinical Trial (Phase I Dose-
Escalation)
A multicohort, phase I study (NCT02113813) was conducted to evaluate the safety, tolerability,

and recommended Phase 2 dose of Naquotinib Mesylate.[4][9]
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Caption: Workflow of the Naquotinib Mesylate Phase I clinical trial.

Patient Population: Patients with a diagnosis of NSCLC with activating EGFR mutations who

had progressed on at least one prior EGFR TKI.

Study Design: Open-label, dose-escalation study with multiple cohorts.

Treatment: Naquotinib Mesylate administered orally once daily in continuous 21-day cycles.

Primary Outcome Measures: Incidence of dose-limiting toxicities, determination of the

maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).

Secondary Outcome Measures: Pharmacokinetics, objective response rate (ORR), and

duration of response.

Standard-of-Care Platinum-Based Chemotherapy
Protocol
Standard first-line treatment for advanced or metastatic NSCLC often involves a platinum-

based doublet.[11]

Patient Population: Patients with advanced or metastatic non-squamous NSCLC.

Treatment Regimen: A common regimen is Pemetrexed (500 mg/m²) in combination with

either Cisplatin (75 mg/m²) or Carboplatin (AUC 5) administered intravenously on day 1 of a

21-day cycle, for 4-6 cycles.

Administration: Intravenous infusion.

Supportive Care: Pre-medication with corticosteroids and antiemetics to manage side

effects.
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Conclusion
The development of Naquotinib Mesylate was halted due to an unfavorable safety and

efficacy profile compared to existing EGFR TKIs.[1][2] While a direct comparison with standard-

of-care chemotherapy is not available from clinical trials, the existing data suggests that

platinum-based chemotherapy remains a relevant and effective treatment option for patients

with EGFR-mutant NSCLC, particularly after the development of resistance to targeted

therapies.[7] The data presented in this guide underscores the rigorous and challenging nature

of oncology drug development and the importance of demonstrating a clear clinical benefit over

established standards of care.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28954786/
https://pubmed.ncbi.nlm.nih.gov/28954786/
https://pubmed.ncbi.nlm.nih.gov/28954786/
https://pubmed.ncbi.nlm.nih.gov/29807396/
https://pubmed.ncbi.nlm.nih.gov/29807396/
https://pubmed.ncbi.nlm.nih.gov/29807396/
https://emedicine.medscape.com/article/2007153-overview
https://www.benchchem.com/product/b609419#benchmarking-naquotinib-mesylate-against-standard-of-care-chemotherapy
https://www.benchchem.com/product/b609419#benchmarking-naquotinib-mesylate-against-standard-of-care-chemotherapy
https://www.benchchem.com/product/b609419#benchmarking-naquotinib-mesylate-against-standard-of-care-chemotherapy
https://www.benchchem.com/product/b609419#benchmarking-naquotinib-mesylate-against-standard-of-care-chemotherapy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609419?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

